molecular formula C9H13Cl2N B1454589 2-(2-Chlorophenyl)propan-2-amine hydrochloride CAS No. 50481-48-6

2-(2-Chlorophenyl)propan-2-amine hydrochloride

Cat. No. B1454589
CAS RN: 50481-48-6
M. Wt: 206.11 g/mol
InChI Key: JESZAZPKQAAOAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-CP is commonly used in the synthesis of various compounds. It is a useful starting material for the synthesis of a variety of other compounds, including those used in medical research and in the pharmaceutical industry.


Molecular Structure Analysis

The molecular formula of 2-CP is C9H13Cl2N . It is an amine hydrochloride, meaning it is a compound that contains an amine group and hydrochloric acid.


Chemical Reactions Analysis

2-CP is a derivative of 2-chloro-N-phenylpropan-2-amine and is commonly used in the synthesis of various compounds. The exact chemical reactions involving 2-CP can vary depending on the specific synthesis process.


Physical And Chemical Properties Analysis

2-CP is a white crystalline powder that is soluble in water and has a melting point of 154-156°C. Its molecular weight is 206.11 g/mol .

Scientific Research Applications

Conformational Analysis and Structural Characterization

  • Conformational Analyses of Derivatives: Studies involving crystal structures of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives provide insights into the conformational preferences of similar amine compounds. These analyses, characterized by X-ray diffraction, reveal diverse crystal packing and hydrogen-bonded structures, offering a foundation for understanding the solid-state behavior of similar chlorophenylamine derivatives (Nitek et al., 2020).

Spectroscopic Characterization and Crystallography

  • Spectroscopic and Crystallographic Characterization: Spectroscopic characterization and crystal structures of two cathinone derivatives provide valuable information for identifying and understanding the properties of similar chlorophenylamine compounds. These methodologies are crucial for the chemical characterization and identification of novel compounds (Kuś et al., 2016).

Chemical Synthesis and Applications

  • Synthesis of Complex Molecules: The asymmetric synthesis of clopidogrel hydrogen sulfate, utilizing a Strecker reaction with a chiral auxiliary, exemplifies the utility of chlorophenylamine derivatives in synthesizing medically significant compounds. Such methodologies highlight the role of these compounds in facilitating complex organic syntheses (Sashikanth et al., 2013).

Material Science and Drug Delivery

  • Chitosan Hydrogels for Drug Delivery: The synthesis of tris(2-(2-formylphenoxy)ethyl)amine and its evaluation as a cross-linker for chitosan hydrogels underscore the potential of chlorophenylamine derivatives in developing stimuli-responsive materials for targeted drug delivery applications. This research demonstrates how such compounds can be incorporated into polymeric matrices to enhance bioavailability and control drug release (Karimi et al., 2018).

Mechanism of Action

2-CP works by inhibiting the enzyme monoamine oxidase (MAO). MAO is an enzyme that is responsible for breaking down neurotransmitters, such as serotonin and dopamine. By inhibiting MAO, 2-CP increases the levels of these neurotransmitters in the brain, which can lead to an increase in mood, energy, and focus.

Safety and Hazards

2-CP is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(2-chlorophenyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN.ClH/c1-9(2,11)7-5-3-4-6-8(7)10;/h3-6H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESZAZPKQAAOAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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